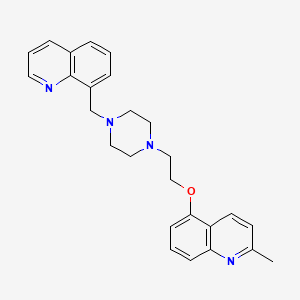![molecular formula C20H22ClN3O B1680906 1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}piperazin-1-yl)ethan-1-one](/img/structure/B1680906.png)
1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}piperazin-1-yl)ethan-1-one
Overview
Description
Sch-40338 is a synthetic organic compound known for its dual antagonistic properties against platelet-activating factor and histamine. It is primarily used in scientific research due to its bioactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sch-40338 involves several steps:
Reduction: Benzocycloheptapyridinone is reduced to an alcohol using sodium borohydride in methanol.
Chlorination: The resulting alcohol is treated with thionyl chloride in toluene to form a tricyclic chloride.
Industrial Production Methods
While specific industrial production methods for Sch-40338 are not widely documented, the synthetic route described above can be adapted for large-scale production with appropriate scaling of reagents and optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Sch-40338 undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly involving the replacement of functional groups.
Oxidation and Reduction Reactions: Involving changes in the oxidation state of the compound.
Common Reagents and Conditions
Sodium Borohydride: Used for reduction reactions.
Thionyl Chloride: Used for chlorination reactions.
Triethylamine: Used as a base in alkylation reactions.
Major Products
The major product formed from these reactions is Sch-40338 itself, with potential by-products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sch-40338 has several applications in scientific research:
Chemistry: Used as a model compound for studying dual antagonistic properties.
Biology: Investigated for its effects on platelet-activating factor and histamine receptors.
Medicine: Explored for potential therapeutic applications in treating conditions like asthma and allergies.
Industry: Utilized in the development of new bioactive compounds
Mechanism of Action
Sch-40338 exerts its effects by antagonizing both the histamine H1 receptor and the platelet-activating factor receptor. This dual antagonism helps in modulating immune responses and reducing inflammation. The molecular targets involved include the histamine H1 receptor and the platelet-activating factor receptor, which are critical in mediating allergic and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Sch-37370: Another dual antagonist of platelet-activating factor and histamine.
Sch-37370: Exhibits similar bioactive properties but differs in its chemical structure and specific activity profile.
Uniqueness
Sch-40338 is unique due to its specific structural configuration, which allows it to adopt a bioactive conformation accessible to both the histamine H1 receptor and the platelet-activating factor receptor. This dual antagonistic property makes it a valuable compound for research in allergy and inflammation .
Properties
Molecular Formula |
C20H22ClN3O |
|---|---|
Molecular Weight |
355.9 g/mol |
IUPAC Name |
1-[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H22ClN3O/c1-14(25)23-9-11-24(12-10-23)20-18-7-6-17(21)13-16(18)5-4-15-3-2-8-22-19(15)20/h2-3,6-8,13,20H,4-5,9-12H2,1H3 |
InChI Key |
AIESXMXVDNOKQF-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-acetyl-4-(8--chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2)pyridin-11-yl)piperazine Sch 40338 Sch-40338 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

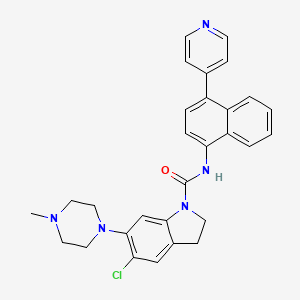
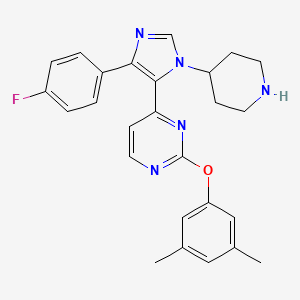
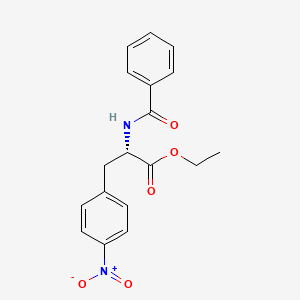

![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B1680830.png)
![2-[4-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl]-6-methylpyridine;hydrochloride](/img/structure/B1680836.png)
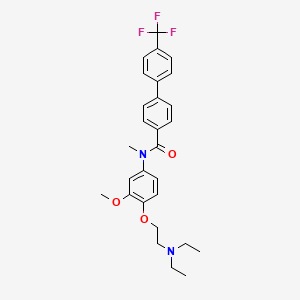
![N-(2-Isopropylphenyl)-3-[(2-Thienylmethyl)thio]-1h-1,2,4-Triazol-5-Amine](/img/structure/B1680838.png)
![6-[[1-[2-(2-methylquinolin-5-yl)oxyethyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1680841.png)
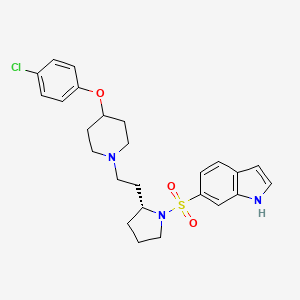
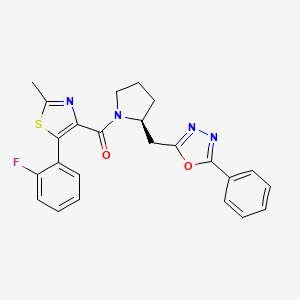
![1-(2-bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea](/img/structure/B1680844.png)
![2-bromo-4,5-dimethoxy-N-[3-[(3R)-1-methylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1680845.png)
